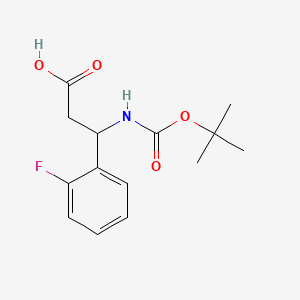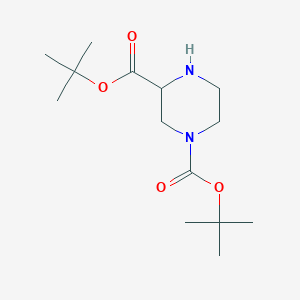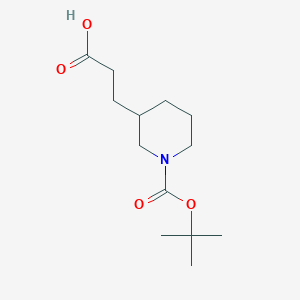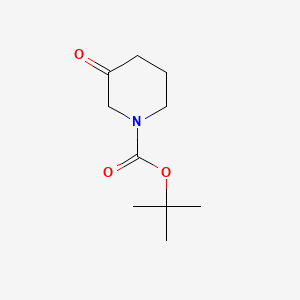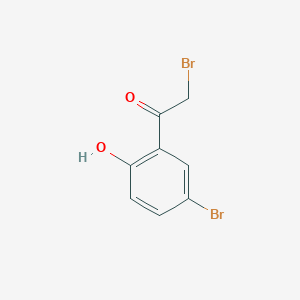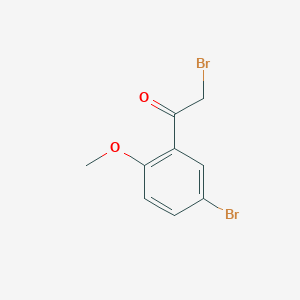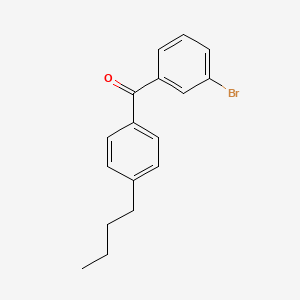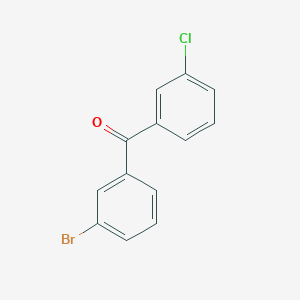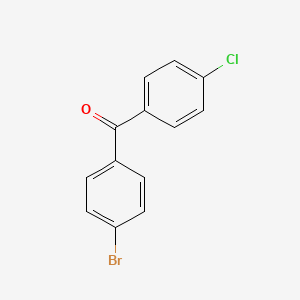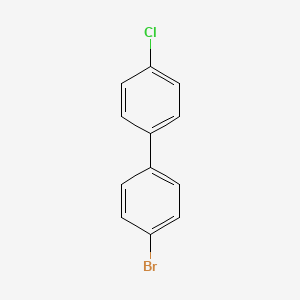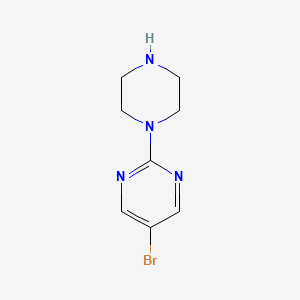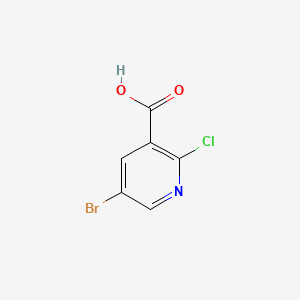
5-Bromo-2-chloronicotinic acid
Descripción general
Descripción
5-Bromo-2-chloronicotinic acid is a halogenated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which significantly alters its chemical and physical properties compared to the parent compound. It serves as an intermediate in the synthesis of various pharmaceuticals and has been explored for its potential in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of derivatives of 5-bromo-2-chloronicotinic acid has been reported through various methods. For instance, a series of N-phenylamides of 5-bromo-2-chloronicotinic acid were synthesized by reacting freshly prepared acid chlorides with substituted anilines, resulting in thirty new compounds . Another study describes the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, starting from dimethyl terephthalate and involving steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods demonstrate the versatility of 5-bromo-2-chloronicotinic acid as a building block for more complex molecules.
Molecular Structure Analysis
The molecular structure of compounds derived from 5-bromo-2-chloronicotinic acid has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a diorganotin ester of 5-bromonicotinic acid was determined, revealing a polymeric chain formation due to coordination between the carboxylate moieties and tin atoms . Another study reported the crystal structure of a compound derived from 5-bromonicotinic acid, which showed intermolecular hydrogen bonding forming layers parallel to the ab plane .
Chemical Reactions Analysis
5-Bromo-2-chloronicotinic acid and its derivatives participate in various chemical reactions. Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid yielded 6-aminonicotinic acid with high selectivity . Ullmann condensation followed by intramolecular cyclization was used to synthesize dipyridopyrimidinones, demonstrating the reactivity of the halogenated nicotinic acid in forming heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-chloronicotinic acid derivatives are influenced by the presence of halogen substituents. These properties have been characterized using elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy . The introduction of bromine and chlorine atoms can affect the acidity, reactivity, and overall stability of the molecule, making it a valuable intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Biocatalysis and Chemical Synthesis
5-Bromo-2-chloronicotinic acid serves as a key intermediate in the synthesis of various chemicals, particularly in the agricultural and pharmaceutical sectors. Research has been conducted on developing efficient and environmentally friendly synthesis routes for this compound. For example, studies have focused on the biotransformation of related compounds, like 2-chloronicotinic acid, using specific bacterial strains (e.g., Rhodococcus erythropolis) or engineered enzymes (e.g., amidase from Pantoea sp.), to improve the production process of 2-chloronicotinic acid, which is closely related to 5-Bromo-2-chloronicotinic acid (Jin et al., 2011); (Tang et al., 2018).
Pharmaceutical and Radiolabeling Applications
5-Bromo-2-chloronicotinic acid and its derivatives play a crucial role in the pharmaceutical industry. They are used in the synthesis of various drugs, such as SGLT2 inhibitors for diabetes therapy. The synthesis process often involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, as demonstrated in a study on the scalable preparation of a key intermediate for SGLT2 inhibitors (Zhang et al., 2022). Additionally, derivatives of 5-Bromo-2-chloronicotinic acid have been explored in the context of radiolabeling, particularly for creating bifunctional chelators for technetium, which are useful in diagnostic imaging (Meszaros et al., 2011).
Environmental Monitoring
The compound and its derivatives are also relevant in environmental monitoring. For example, ion chromatography coupled with photoinduced fluorescence detection has been used for the simultaneous determination of acetamiprid (a neonicotinoid insecticide) and its main metabolite 6-chloronicotinic acid in environmental samples. This methodology highlights the importance of such compounds in monitoring environmental contamination and understanding the impact of agricultural chemicals (Subhani et al., 2020).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound is used as a starting material in the synthesis of Nicofluprole, a novel insecticide . The specific interactions between 5-bromo-2-chloronicotinic acid and its targets, as well as the resulting changes, are yet to be reported .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-chloronicotinic acid are currently unknown
Result of Action
As it is used in the synthesis of Nicofluprole, an insecticide, it may have insecticidal properties . .
Action Environment
Factors such as temperature, pH, and presence of other chemicals can potentially affect the action of the compound. For instance, it is recommended to store the compound at room temperature .
Propiedades
IUPAC Name |
5-bromo-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNYSJCAGUXDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376903 | |
| Record name | 5-bromo-2-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29241-65-4 | |
| Record name | 5-bromo-2-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

